3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core and substituents critical for biological activity. The 4-fluorobenzyl group at position 3 and the morpholino-oxoethyl moiety at position 8 distinguish it structurally. It is reported as a potent inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in hypoxia-inducible factor (HIF) regulation . Its molecular weight is 335.33 g/mol (CAS: 1021117-39-4) , and synthetic routes involve reductive amination and Ullmann coupling .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-(2-morpholin-4-yl-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4/c21-16-3-1-15(2-4-16)13-25-18(27)20(22-19(25)28)5-7-23(8-6-20)14-17(26)24-9-11-29-12-10-24/h1-4H,5-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUMWVDFIJQWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spirocyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and morpholino moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazaspiro compounds exhibit promising anticancer properties. For instance, studies have focused on the inhibition of polo-like kinase 1 (Plk1), a mitotic target deregulated in various cancers. Inhibitors that target Plk1 have shown potential in reducing tumor growth and promoting apoptosis in cancer cells .
HIF Prolyl Hydroxylase Inhibition
Another significant application is as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases. These enzymes play a crucial role in cellular responses to hypoxia and are implicated in anemia treatment. Compounds similar to 3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been reported to enhance erythropoiesis by stabilizing HIF under normoxic conditions .
Cardiovascular Applications
Recent studies have explored the role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction (MI) treatment. Compounds within the triazaspiro family have demonstrated the ability to decrease apoptotic rates in cardiac cells during reperfusion injury, indicating their potential as therapeutic agents in cardiovascular diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Features Driving Activity
- Core Structure : The imidazolidine-2,4-dione spirocyclic core is essential for rigidity and binding to PHD2. Modifications to this core (e.g., imidazole-2,4-dione in compounds 36–44) abolished activity .
- Substituent Effects: Position 3: Aromatic groups (e.g., 4-fluorobenzyl) enhance binding via hydrophobic interactions. Position 8: Chelating groups (e.g., morpholino-oxoethyl) are critical for metal coordination in PHD2’s active site.
Comparison Table
Pharmacological and Mechanistic Differences
- PHD2 vs. mTOR/5-HT2A Activity: The target compound’s morpholino group enables Fe²⁺/Mn²⁺ chelation in PHD2’s catalytic site, critical for HIF stabilization . Compound R6’s pyrrolidinyl benzyl group shifts activity toward mTOR, influencing autophagy in ischemic brain models . MDL 100,907’s dimethoxyphenyl group confers 5-HT2A antagonism with minimal off-target effects .
- Impact of Fluorine: The 4-fluorobenzyl group in the target compound enhances lipophilicity and membrane permeability compared to non-fluorinated analogues (e.g., 8-benzyl derivatives) .
Biological Activity
The compound 3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a novel class of compounds with potential therapeutic applications, particularly in the field of anti-cancer and cardioprotective agents. This article will delve into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 371.4 g/mol. Its structure features a triazaspiro framework that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 923114-83-4 |
Recent studies have highlighted the compound's ability to inhibit permeability transition pores (PTP) in mitochondrial membranes, which is crucial for preventing cell death under stress conditions. This action is independent of the glutamic acid residue at position 119 in the ATP synthase c subunit, suggesting a unique mechanism that could mitigate side effects associated with traditional inhibitors like Oligomycin A .
Efficacy in Disease Models
- Anti-Cancer Activity : The compound has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines. In vitro studies indicate that it effectively reduces cell viability without significant toxicity to normal cells .
- Cardioprotective Effects : The cardioprotective properties are attributed to its influence on mitochondrial function, particularly in models of ischemia-reperfusion injury. The compound's ability to prevent the opening of PTP suggests it may help preserve mitochondrial integrity during cardiac events .
Case Study 1: Anti-Cancer Activity
A study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
Case Study 2: Cardioprotection
In an experimental model of myocardial infarction, administration of the compound prior to ischemic events resulted in reduced infarct size and improved cardiac function post-reperfusion. This was associated with decreased levels of apoptotic markers and preserved ATP levels compared to control groups treated with Oligomycin A .
Safety Profile and Toxicity
The safety profile of This compound has been assessed through various toxicological studies. In these studies, no significant hepatotoxicity was observed, and the compound did not upregulate liver enzymes such as alanine aminotransferase (ALT), indicating a favorable safety margin compared to existing therapies .
Q & A
Q. What are the key steps in synthesizing 3-(4-fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the spirocyclic core via cyclization of a diketone precursor with a triazole derivative under basic conditions.
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .
- Step 3 : Coupling the morpholino-oxoethyl moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
- Purification : Chromatography (e.g., silica gel or HPLC) to achieve >95% purity, critical for biological assays .
Q. How is the compound structurally characterized to confirm its spirocyclic framework?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify spiro junction integrity and substituent positions (e.g., fluorobenzyl protons at δ 7.1–7.3 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the triazaspiro core, confirming non-planar geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₃H₂₅FN₄O₄) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for fluorobenzyl incorporation, while THF improves coupling reactions .
- Temperature : 60–80°C for cyclization steps; room temperature for coupling to avoid side reactions .
- Catalysts : Use of triethylamine or DBU for deprotonation in alkylation steps .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- SAR Studies : Systematic substitution at the benzyl (e.g., 4-F vs. 4-Cl) and morpholino groups reveals:
- Fluorine : Enhances metabolic stability and receptor binding affinity due to electronegativity and small size .
- Morpholino Group : Modulates solubility and pharmacokinetics; replacing with piperazine reduces CNS penetration .
- Methodology : In vitro enzyme inhibition assays (IC₅₀) and molecular docking to correlate substituent effects with target interactions .
Q. What experimental strategies resolve contradictions in reported biological data for analogous compounds?
- Case Example : Discrepancies in IC₅₀ values for triazaspiro derivatives may arise from:
- Structural Isomerism : Cis/trans configurations in the spiro core altering binding pocket accessibility .
- Assay Conditions : Variations in pH, co-solvents (e.g., DMSO concentration), or enzyme isoforms used .
- Resolution : Cross-validate data using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control batches for purity .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
- ADMET Profiling :
- In Vitro : Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .
- In Vivo : Rodent studies measuring plasma clearance, volume of distribution, and bioavailability via LC-MS/MS .
Q. What computational methods predict binding modes to target enzymes (e.g., kinases or GPCRs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
